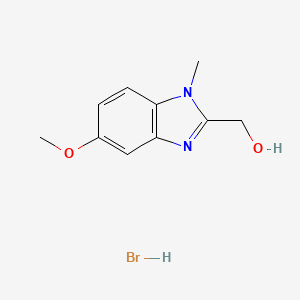![molecular formula C13H16F2N2O4S B5497543 N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5497543.png)
N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as DMS-114, is a novel compound that has shown promising results in scientific research for its potential use as an anticancer agent.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In animal studies, this compound has been shown to inhibit tumor growth and metastasis without causing significant adverse effects. Furthermore, this compound has been shown to enhance the efficacy of other anticancer agents, making it a potential combination therapy option.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its specificity for cancer cells, which minimizes the risk of toxicity in normal cells. Furthermore, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and stability in vivo. However, one limitation of this compound is its relatively low potency, which may limit its efficacy as a single agent therapy.
未来方向
There are several future directions for research on N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. One area of focus is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify potential biomarkers for patient selection. Furthermore, preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound as a single agent and in combination with other anticancer agents. Finally, there is a need for the development of novel drug delivery systems for this compound to improve its bioavailability and target specific cancer cells.
合成方法
N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is synthesized through a multistep process involving the reaction of difluoroaniline with morpholine and subsequent reaction with methanesulfonyl chloride. The final product is obtained through purification and crystallization techniques. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to induce apoptosis and inhibit tumor angiogenesis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O4S/c1-22(19,20)17(10-2-3-11(14)12(15)8-10)9-13(18)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSMGXZVGPNSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497479.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5497491.png)
![7-(3,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5497499.png)
![5-ethyl-N,2,3-trimethyl-N-[(2-methyl-4-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5497501.png)
![3-methyl-7-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5497503.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5497517.png)
![3-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5497519.png)
![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide](/img/structure/B5497527.png)

![2-{2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5497537.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5497539.png)
![3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497541.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5497544.png)